molecular formula C4H10OP+ B1279195 Diethylphosphine oxide CAS No. 7215-33-0

Diethylphosphine oxide

Cat. No. B1279195
CAS RN: 7215-33-0
M. Wt: 105.1 g/mol
InChI Key: YVXVNGVYXSQARS-UHFFFAOYSA-N
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Description

Diethylphosphine oxide (DEPO) is a chemical reagent that has been utilized in various organic synthesis processes. It is known for its role in facilitating radical reactions in water, which is a more environmentally friendly medium compared to traditional organic solvents. DEPO has been successfully employed in the preparation of indolones, a class of compounds with significant pharmaceutical relevance, by promoting aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization at relatively low temperatures .

Synthesis Analysis

The synthesis of DEPO-related compounds often involves the use of phosphorus-containing intermediates. For instance, P-chiral o-phosphinophenols, which can act as P/O hybrid ligands, are synthesized from tert-butyldichlorophosphine via optically active phosphine-boranes . Additionally, the reaction of diethylphenylphosphine with chloranil leads to the formation of trichloroquinone-C-phosphonium chloride, which serves as a precursor for stable, colored phosphorus ylides .

Molecular Structure Analysis

The molecular structure of DEPO and its derivatives can be complex and is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of products obtained from the reaction of diethylphosphite and p-chlorodiphenylphosphine with β-acylacrylates and 2-ene-1,4-diones has been confirmed by these methods . Moreover, the reaction of diphenylphosphine oxide with azodicarboxylates has been studied, revealing different solid-state conformations and a high degree of hindered rotation .

Chemical Reactions Analysis

DEPO is involved in various chemical reactions, including the "green" variation of the Hirao reaction, which couples diethyl phosphite and other phosphorus compounds with bromoarenes under microwave and solvent-free conditions . It also plays a role in the copper-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones and N-phosphinoylimines, leading to high enantioselectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of DEPO and its derivatives are influenced by the presence of phosphorus and oxygen atoms in their structure. These properties are critical in determining their reactivity and suitability for use in various chemical reactions. For instance, the presence of impurities in tri-n-octylphosphine oxide (TOPO), a solvent related to DEPO, significantly affects the outcomes of CdSe quantum-wire syntheses, demonstrating the importance of purity in the physical properties of these compounds .

Scientific Research Applications

1. Preparation of Indolones in Water

  • Application Summary: DEPO is used as a reagent for the high-yielding and facile preparation of indolones in water . Indolones are prepared in excellent yield at 80 °C in water by a radical reaction mediated by DEPO .
  • Methods of Application: The reaction features V-501 as a water-soluble initiator; no other additives are needed . The process proceeds at a much lower temperature than is required for efficient reaction with toxic tributyltin hydride in benzene and permits significantly higher isolated yields than the corresponding reaction mediated by ethylpiperidine hypophosphite (EPHP) .
  • Results or Outcomes: The reaction allows for the preparation of indolones in excellent yield .

2. Activation of C–O Bonds in Aliphatic Alcohols

  • Application Summary: A (2-hydroxybenzyl)phosphine oxide (2-HOBPO) can serve as a phosphorus-centered catalyst for the stereo-invertive coupling of aliphatic alcohols and acidic pronucleophiles . This is akin to a Mitsunobu reaction, but without additional reagents .
  • Methods of Application: The synthesis provides direct access to systematically varied 2-HOBPOs in a single step from commercially available precursors (salicylaldehydes and secondary phosphines) .
  • Results or Outcomes: The efficiency and generality of the synthetic method enabled limited structure–activity relationship (SAR) studies . It was determined that substituents on both the phenolic and phosphine oxide portions can exert significant influence on the turnover frequency (TOF) of each catalyst .

3. Synthesis of Dimethylphosphine Oxide

  • Application Summary: DEPO is used in the synthesis of Dimethylphosphine oxide . This compound arises by the hydrolysis of chlorodimethylphosphine . Since chlorodimethylphosphine is dangerous to handle, alternative routes to dimethylphosphine oxide have been developed .
  • Methods of Application: A popular method starts with diethylphosphite, according to the following idealized equations :
  • Results or Outcomes: The result of this process is the production of Dimethylphosphine oxide .

Safety And Hazards

Diethylphosphine oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Diethylphosphine oxide has been used in the high-yielding and facile preparation of indolones in water . It has also been used in the synthesis of the alkaloid horsfiline . These applications suggest potential future directions for the use of Diethylphosphine oxide in chemical synthesis and research.

properties

IUPAC Name

diethyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVNGVYXSQARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457147
Record name DIETHYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylphosphine oxide

CAS RN

7215-33-0
Record name DIETHYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylphosphonoyl)ethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
TA Khan, R Tripoli, JJ Crawford, CG Martin… - Organic …, 2003 - ACS Publications
… The solubilities of four phosphine oxide examples R 2 P(O)H [R = Me, Et, n-Bu, and Ph] were screened, and this showed that diethylphosphine oxide (DEPO) had the best profile, …
Number of citations: 98 pubs.acs.org
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… described for dimethylphosphine oxide gave the yields of diethylphosphine oxide shown in … increase the yieldsof diethylphosphine oxide. Table III Diethylphosphine Oxide Preparations …
Number of citations: 142 pubs.acs.org
AA Zhdanov, NA Kurasheva, LI Kuteinikova - Polymer Science USSR, 1984 - Elsevier
… of diethyiphosphite and diethylphosphine oxide on various … diethylphosphite and diethylphosphine oxide in the presence … methylvinylsiloxanes with diethylphosphine oxide takes …
Number of citations: 2 www.sciencedirect.com
MB Gazizov, RK Ismagilov, LP Shamsutdinova… - Russian Journal of …, 2010 - Springer
… dissolving the crude product IVa in a large excess of benzene (~1:10) precipitates the crystalline solvate complex A, 4-hydroxy3,5-di-tert-butylphenyl)methanebis(diethylphosphine oxide…
Number of citations: 4 link.springer.com
P Finkbeiner, JP Hehn, C Gnamm - Journal of Medicinal …, 2020 - ACS Publications
… Pyridine derivatives 28a–c were synthesized by Pd-catalyzed coupling of 4-bromopyridine hydrochloride with diethylphosphine oxide, ethyl methylphosphinate, or diethyl phosphite in …
Number of citations: 79 pubs.acs.org
D Blunk, R Tessendorf, N Buchavzov… - … of Surfactants and …, 2007 - Wiley Online Library
Alkyldimethyl (C n DMPO) with chain lengths of n = 8 (octyl), 10 (decyl), 12 (dodecyl), and 14 (tetradecyl) as well as alkyldiethyl (C n DEPO) phosphine oxides with chain lengths of n = …
Number of citations: 14 aocs.onlinelibrary.wiley.com
AA Zhdanov, NA Kurasheva, LI Kuteinikova - Polymer Science USSR, 1983 - Elsevier
The interaction of diethylphosphite (DEP) and diethylphosphine oxide (DEPO) with vinyl-containing organocyclosiloxanes has been investigated in the presence of peroxide initiators, …
Number of citations: 2 www.sciencedirect.com
AJ Kendall, DT Seidenkranz, DR Tyler - Organometallics, 2017 - ACS Publications
… P{ 1 H} NMR overlay showing crude reaction mixtures of diethylphosphine oxide with various bases followed by reaction with iodoethane. The diethylphosphine oxide resonance …
Number of citations: 15 pubs.acs.org
G Aksnes, P Majewski - Phosphorus, Sulfur, and Silicon and the …, 1986 - Taylor & Francis
… In order to evaluate the mechanism of the above reaction, diethylphosphine oxide (1) and CC1, were reacted together in carefully dried benzene in an argon atmosphere. …
Number of citations: 16 www.tandfonline.com
JA Murphy, R Tripoli, TA Khan, UW Mali - Organic Letters, 2005 - ACS Publications
… Radicals derived from the phosphorus reagents, ethylpiperidine hypophosphite (EPHP) and diethylphosphine oxide (DEPO), are used in two related approaches to synthesis of the …
Number of citations: 76 pubs.acs.org

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